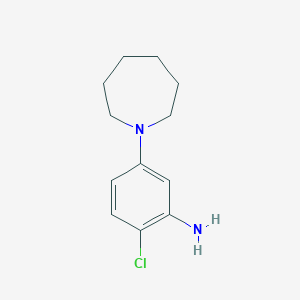

5-(azepan-1-yl)-2-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(azepan-1-yl)-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-6-5-10(9-12(11)14)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSYRDFNPNIQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Dissection and Strategic Planning for 5 Azepan 1 Yl 2 Chloroaniline

Key Disconnections: Carbon-Nitrogen Bond Formation in Aniline-Azepane Conjugates

The most logical primary disconnection in the retrosynthesis of 5-(azepan-1-yl)-2-chloroaniline is the bond between the aniline (B41778) ring's C5 position and the nitrogen atom of the azepane moiety. This C(aryl)-N bond is a common target for disconnection as numerous robust methods exist for its formation. This disconnection reveals two key synthons: an azepane nucleophile and an appropriately functionalized 2-chloroaniline (B154045) derivative that can act as an electrophile. The forward synthesis can be approached primarily through two powerful methodologies: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C(aryl)-N bonds. It offers broad substrate scope and functional group tolerance. In a potential forward synthesis, this reaction would couple azepane with a di-halogenated benzene (B151609) derivative, such as 2,5-dichloroaniline (B50420) or a related precursor. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (azepane) and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Nucleophilic Aromatic Substitution (SNAr): This pathway requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to a suitable leaving group (e.g., F, Cl). A plausible synthetic route would involve the reaction of azepane with a precursor like 1,4-dichloro-2-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack by azepane, displacing the chlorine atom at the C4 position. The nitro group can then be subsequently reduced to the primary amine (-NH2) to yield the final aniline structure.

Table 1: Comparison of Methodologies for C(aryl)-N(azepane) Bond Formation

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Key Precursors | Aryl halide (Cl, Br, I), Azepane | Aryl halide with ortho/para EWG (e.g., -NO2), Azepane |

| Catalyst/Reagent | Palladium catalyst with a specialized ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu) | Strong base (optional, depending on amine pKa) |

| Reaction Conditions | Typically elevated temperatures (80-120 °C) in an inert solvent | Varies from room temperature to elevated temperatures |

| Advantages | Excellent functional group tolerance; does not require strong EWGs on the ring. | Metal-free; often uses cheaper starting materials. |

| Limitations | Requires expensive and air-sensitive catalysts and ligands; potential for side reactions. | Limited to electronically activated substrates; requires an additional step if the EWG needs to be converted (e.g., nitro reduction). |

Chemoselective Introduction of Halogen Substituents on Aromatic Rings

The regiochemistry of the target molecule, with a chlorine atom ortho to the amine and meta to the azepanyl group, presents a significant synthetic challenge. Both the amino (-NH2) and the N-aryl azepane groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. byjus.com Therefore, attempting a direct chlorination of 5-(azepan-1-yl)aniline would likely result in a mixture of products, with substitution occurring at the positions ortho and para to the activating amino group. A successful strategy must therefore introduce the substituents in a sequence that allows for precise regiochemical control.

The most logical approach is to install the chlorine atom onto the aromatic ring prior to the C-N bond formation with azepane. This can be achieved through several methods:

Ortho-Chlorination of a Protected Aniline: To moderate the high reactivity of the aniline, the amino group can be protected, for instance, as an acetanilide (B955). While this still directs ortho/para, modern catalytic methods have been developed to favor ortho-halogenation. For example, secondary ammonium salt organocatalysts have been shown to achieve highly ortho-selective chlorination of anilines using N-chlorosuccinimide (NCS). researchgate.net

Use of Pre-functionalized Building Blocks: A more direct route involves starting with a commercially available benzene derivative where the desired substitution pattern is already established. For instance, starting with 3,4-dichloronitrobenzene allows for a selective SNAr reaction with azepane at the C4 position (para to the nitro group), followed by reduction of the nitro group to furnish the target aniline. This strategy elegantly circumvents the challenges of electrophilic halogenation on an activated ring.

Traditional chlorination methods, such as using CuCl2, often favor para-substitution on unprotected anilines, making them unsuitable for achieving the desired ortho-chloro isomer. beilstein-journals.org The choice of chlorinating agent and catalytic system is therefore paramount for chemoselectivity.

Table 2: Selected Reagents for the Chlorination of Aniline Derivatives

| Reagent/System | Substrate | Typical Regioselectivity | Notes |

|---|---|---|---|

| Chlorine (Cl2) / Bromine (Br2) Water | Aniline | 2,4,6-Tri-substitution | Highly activating -NH2 group leads to polysubstitution. byjus.com |

| N-Chlorosuccinimide (NCS) | Aniline | Mixture of ortho and para isomers | Selectivity can be poor without a directing catalyst. beilstein-journals.org |

| Copper(II) Chloride (CuCl2) | Aniline | Predominantly para | Offers good regioselectivity for the para-isomer under specific conditions. beilstein-journals.org |

| NCS / Diisopropylammonium Salt Catalyst | Aniline Derivatives | Highly ortho-selective | Organocatalytic approach enabling C-H activation at the ortho position. researchgate.net |

Methodological Considerations for Regioselectivity and Potential Stereochemical Control in Complex Heterocyclic Synthesis

The synthesis of this compound is dominated by the need for precise regiochemical control, as discussed in the preceding sections. The final substitution pattern is dictated by the chosen synthetic sequence—specifically, the order of halogenation, C-N bond formation, and (if necessary) functional group interconversion (e.g., nitro reduction). The regiochemical outcome of the key C-N bond-forming step is determined by the placement of the leaving group and any activating groups on the benzene precursor.

While the parent molecule this compound is achiral, the synthesis of analogues or more complex derivatives often requires control over stereochemistry, particularly within the seven-membered azepane ring. The azepane scaffold is a valuable motif in medicinal chemistry, but its inherent conformational flexibility and the challenge of installing stereocenters make its synthesis non-trivial. nih.gov Several advanced strategies have been developed to address this challenge. rsc.orgnih.gov

Key methodologies for constructing stereochemically defined azepanes include:

Ring-Expansion Reactions: This approach involves expanding a smaller, pre-existing chiral ring. For example, a diastereoselective ring expansion of a chiral 4-substituted cyclohexanone can yield an enantiomerically enriched 5-substituted caprolactam, a direct precursor to a chiral azepane. nih.gov

Ring-Closing Metathesis (RCM): RCM of a chiral diene precursor containing a nitrogen atom is a powerful method for forming the seven-membered ring with stereocenters intact from the acyclic starting material. nih.gov

Reductive Amination: Intramolecular reductive amination of a chiral dialdehyde or keto-aldehyde, often derived from the chiral pool (e.g., sugars), can be used to form the azepane ring with defined stereochemistry. nih.gov

Photochemical Dearomatization: A modern strategy involves the photochemical dearomative ring expansion of nitroarenes, which converts a six-membered aromatic ring into a seven-membered heterocyclic system, providing access to complex and highly functionalized azepanes. nih.gov

These methods highlight the importance of considering not only regioselectivity but also potential stereochemical outcomes when designing syntheses for complex heterocyclic molecules containing the azepane core.

Table 3: Strategies for Stereocontrolled Synthesis of Substituted Azepanes

| Synthetic Strategy | Description | Type of Control | Key Features |

|---|---|---|---|

| Ring Expansion | Expansion of a smaller chiral ring (e.g., piperidine (B6355638), cyclohexanone) to a seven-membered azepane. rsc.orgnih.gov | Diastereoselective / Enantioselective | Utilizes readily available chiral precursors; stereochemistry is transferred. |

| Ring-Closing Metathesis (RCM) | Cyclization of an acyclic diene containing a nitrogen linker using a ruthenium catalyst. nih.gov | Substrate-controlled | Tolerant of various functional groups; stereocenters must be set in the acyclic precursor. |

| Reductive Amination | Intramolecular cyclization of a linear precursor containing amine and carbonyl functionalities. nih.gov | Substrate-controlled | Often uses starting materials from the chiral pool (e.g., carbohydrates). |

| Asymmetric Catalysis | Enantioselective synthesis of azepane scaffolds using chiral catalysts, for example, in allylic alkylation followed by cyclization. chemistryviews.org | Enantioselective | Generates chirality catalytically; can be highly efficient. |

Advanced Synthetic Methodologies for the 5 Azepan 1 Yl 2 Chloroaniline Framework

Formation of the Aromatic-Azepane Carbon-Nitrogen Linkage

The key synthetic challenge in assembling 5-(azepan-1-yl)-2-chloroaniline is the construction of the tertiary amine by linking the nitrogen atom of azepane to the C5 position of the 2-chloroaniline (B154045) ring. Several powerful methodologies are available for forging this C(aryl)-N bond.

Nucleophilic Aromatic Substitution Reactions on Activated Halogenated Aromatic Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for forming C-N bonds, proceeding via an addition-elimination mechanism. nih.gov For this reaction to be effective, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen. youtube.combeilstein-journals.org

In a potential synthesis of the target compound, a plausible precursor would be 1,2-dichloro-4-nitrobenzene. The nitro group strongly activates the chloride at the C4 position (para) towards nucleophilic attack by azepane. The chloride at C2 is significantly less reactive. Following the SNAr reaction, the resulting nitro-intermediate can be readily reduced to the desired aniline (B41778) using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl).

General Reaction Scheme:

SNAr Reaction: 1,2-dichloro-4-nitrobenzene is treated with azepane in a polar aprotic solvent. The nucleophilic nitrogen of azepane attacks the C4 position, displacing the chloride to form 1-(2-chloro-4-nitrophenyl)azepane.

Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, yielding the final product, this compound.

Below is a table summarizing typical conditions for the SNAr step.

| Substrate | Nucleophile | Solvent | Base (optional) | Temperature (°C) | Yield (%) |

| 1,2-dichloro-4-nitrobenzene | Azepane | DMSO | K₂CO₃ | 80-120 | 75-90 |

| 1,2-dichloro-4-nitrobenzene | Azepane | NMP | Et₃N | 100-140 | 80-95 |

| 2,4-difluoronitrobenzene | Azepane | Acetonitrile (B52724) | K₂CO₃ | 60-80 | >90 |

Transition Metal-Catalyzed Cross-Coupling Strategies for Carbon-Nitrogen Bond Construction

Transition metal catalysis has revolutionized C-N bond formation, offering milder conditions and broader substrate scope compared to classical methods. acsgcipr.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has become a mainstay in pharmaceutical synthesis due to its high functional group tolerance and efficiency. youtube.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. youtube.com

For the synthesis of this compound, a direct coupling between 2,5-dichloroaniline (B50420) and azepane could be envisioned. However, selective coupling at the C5 position is challenging. A more controlled approach involves using a precursor like N-protected 2,5-dichloroaniline or 1-bromo-2,5-dichlorobenzene. The choice of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) is critical for facilitating the reaction, particularly with less reactive aryl chlorides. youtube.comnih.gov

| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1-Bromo-2,5-dichlorobenzene | Azepane | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |

| 2,5-Dichloroaniline (protected) | Azepane | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| 1-Iodo-2,5-dichlorobenzene | Azepane | Pd(OAc)₂ | BINAP | K₃PO₄ | DMF | 90 |

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents a classical and cost-effective alternative to palladium-based systems. nih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand to facilitate the coupling. rsc.org Diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline) are common ligands that accelerate the reaction.

This method can be applied to couple an aryl halide like 1-bromo-2,5-dichlorobenzene with azepane. The choice of base and solvent is crucial for achieving good yields.

| Aryl Halide | Amine | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1-Iodo-2,5-dichlorobenzene | Azepane | CuI | L-Proline | K₂CO₃ | DMSO | 110-130 |

| 1-Bromo-2,5-dichlorobenzene | Azepane | CuI | DMEDA | K₃PO₄ | 1,4-Dioxane | 120-140 |

| 1-Iodo-4-chloro-2-nitrobenzene | Azepane | CuI | None | K₂CO₃ | DMF | 140-150 |

Reductive Amination of Carbonyl Precursors with Azepane Derivatives

Reductive amination is a highly efficient, often one-pot, method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. nih.govyoutube.com The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final amine. This method avoids the use of transition metals and can be performed under mild conditions. nih.gov

To synthesize this compound via this route, a suitable precursor would be a carbonyl-substituted chloroaniline, such as 4-amino-3-chlorobenzaldehyde. This aldehyde would react with azepane to form an iminium salt, which is then reduced in situ. Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are typically employed as they are stable in protic solvents and selectively reduce the iminium ion in the presence of the carbonyl group.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | pH | Yield (%) |

| 4-Amino-3-chlorobenzaldehyde | Azepane | NaBH(OAc)₃ | Dichloromethane (DCM) | N/A | 85-95 |

| 1-(4-Amino-3-chlorophenyl)ethanone | Azepane | NaBH₃CN | Methanol | 6-7 | 70-85 |

| 4-Amino-3-chlorobenzaldehyde | Azepane | H₂ (Catalytic Hydrogenation) | Ethanol/Pd/C | N/A | 80-90 |

Stereocontrolled and Regioselective Azepane Ring Formation

The synthesis of the azepane ring itself is a critical aspect, especially when substituted or stereochemically defined azepanes are required. researchgate.net While the parent azepane is commercially available, derivatives can be accessed through various ring-forming strategies.

One powerful method is the ring expansion of more readily available piperidine (B6355638) precursors. rsc.orgresearchgate.net For instance, treatment of N-substituted 2-(halomethyl)piperidines can induce a ring expansion to afford the corresponding azepane. The stereochemistry of the starting piperidine can direct the stereochemical outcome of the azepane product.

Intramolecular reductive amination is another key strategy. nih.gov A linear precursor containing both a terminal amine and a carbonyl group (or a group that can be converted to one) separated by an appropriate carbon chain can be cyclized under reductive amination conditions to form the azepane ring. dntb.gov.ua For example, an amino aldehyde or amino ketone can undergo intramolecular cyclization to an iminium ion, which is then reduced to yield the cyclic azepane. The stereocenters present in the linear precursor can be used to control the stereochemistry of the final ring system.

| Precursor Type | Reaction Method | Key Features |

| Substituted Piperidine | Ring Expansion | Regio- and stereoselective formation from a 6-membered ring. rsc.orgresearchgate.net |

| Linear Amino-aldehyde/ketone | Intramolecular Reductive Amination | Forms the 7-membered ring in one step; stereocontrol from precursor. nih.gov |

| Unsaturated Amide | Ring-Closing Metathesis (RCM) | Utilizes Grubbs-type catalysts to form C=C bond, followed by hydrogenation. |

| Ditosylate/Dihalide Alkane | Dialkylation of a Primary Amine | Classical method for forming the heterocyclic ring. |

These methods provide access to a diverse range of azepane derivatives that can subsequently be coupled to aromatic frameworks using the C-N bond-forming reactions described in section 3.1.

Intramolecular Cyclization Pathways (e.g., Aza-Prins Cyclizations)

Intramolecular cyclization represents a direct approach to forming the azepane ring. Among these methods, the aza-Prins cyclization has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govcsic.es This reaction typically involves the acid-mediated cyclization of an amine or imine onto an alkene or alkyne. A notable advancement is the silyl-aza-Prins cyclization, which utilizes an allylsilane moiety to facilitate the ring closure.

For instance, research has demonstrated the synthesis of tetrahydroazepines through a silyl (B83357) aza-Prins cyclization mediated by sustainable iron(III) salts. nih.govcsic.es This method allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. nih.gov The choice of Lewis acid catalyst is crucial and can significantly influence the reaction's outcome. While indium(III) chloride (InCl₃) selectively produces azepane derivatives, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to different cyclized products. nih.gov

| Catalyst | Substrate Type | Key Features | Yield | Diastereoselectivity | Reference |

| Iron(III) Salts (e.g., FeCl₃) | Allylsilyl amines and aldehydes | Sustainable catalyst, mild conditions, forms endocyclic double bond | Efficient | Good | nih.govcsic.es |

| Indium(III) Chloride (InCl₃) | Allylsilyl amines and aldehydes | Selectively forms azepanes with exocyclic double bond | High | Good to Excellent | nih.govacs.org |

| Copper(I) Thiophenolate | Alkynyl imines | Transmetalation followed by intramolecular nucleophilic attack | 41-73% | Not specified | acs.org |

This table summarizes various catalysts used in intramolecular cyclization reactions for the synthesis of azepane and related seven-membered heterocycles.

Ring-Expansion Reactions of Smaller Heterocycles

Ring-expansion reactions offer an alternative strategy that circumvents the challenges of direct medium-ring cyclization. nih.govnih.gov This approach involves the conversion of more readily available five- or six-membered heterocycles into the desired seven-membered azepane ring.

Common methodologies include:

Expansion of Piperidines: Diastereomerically pure azepane derivatives can be prepared in excellent yields and with complete stereoselectivity through the ring expansion of substituted piperidines. rsc.org

Expansion of Pyrrolidines: A notable method involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. nih.gov This reaction proceeds via an intramolecular Ullmann-type annulation/rearrangement cascade, promoted by a copper(I) catalyst. nih.gov Another approach achieves the synthesis of α-trifluoromethyl azepanes through the regioselective ring-opening of a bicyclic azetidinium intermediate derived from a trifluoromethyl pyrrolidine. researchgate.net

Expansion of Pyrimidines: 1,3-diazepin-2-one derivatives can be synthesized through the ring expansion of pyrimidines using various nucleophiles. nih.gov

These methods are particularly valuable as they often allow for the transfer of existing stereochemistry from the starting smaller ring to the final azepane product. researchgate.net

Annulation Reactions for Seven-Membered Ring Construction (e.g., formal 1,3-migration and selective annulation)

Annulation, the process of building a new ring onto a pre-existing molecular fragment, provides a versatile entry to azepane frameworks. scripps.edu These reactions construct the ring by forming two new bonds in a concerted or sequential manner.

A chemoenzymatic strategy has been developed that involves the biocatalytic generation of enantioenriched 2-aryl azepanes, which are then converted to N'-aryl ureas. bohrium.comnih.gov Upon treatment with a strong base, these ureas undergo a rearrangement involving a configurationally stable benzyllithium (B8763671) intermediate, resulting in the stereospecific transfer (migration) of the aryl substituent to the 2-position of the azepane ring. nih.gov This sequence effectively creates previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.comnih.gov

Furthermore, metal-free photochemical approaches have been reported for the synthesis of azepinone derivatives. These involve a cascade reaction that can include a [2+1] annulation, followed by ring expansion. researchgate.net Asymmetric annulation strategies have also been developed, such as the reaction of N-methyl-4-aminoindole with β,γ-unsaturated α-ketoesters catalyzed by a Ni(II)-PyBPI complex, which affords chiral 7-membered-ring-bridged indoles through a Friedel–Crafts alkylation/annulation sequence. rsc.org

Organocatalytic and Metal-Free Approaches to Azepane Synthesis

In recent years, there has been a significant shift towards more sustainable synthetic methods, leading to the development of organocatalytic and metal-free routes for azepane synthesis. These approaches avoid the use of often toxic and expensive heavy metals.

A pioneering example is the first enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.org This strategy utilizes a temporary-bridge approach, where an α-ketoamide and a 1,3-bis-electrophilic enal undergo a formal [4+3] heterocyclization to create a bicyclic oxygen-bridged azepane. rsc.org This intermediate can then be selectively transformed into various optically active azepane derivatives. rsc.org

Metal-free ring expansions have also been achieved using hypervalent iodine reagents. nih.gov For example, 1-vinylcycloalkanols can be rearranged to form seven-membered rings when treated with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). nih.gov Additionally, photochemical methods offer a metal-free pathway to azepinone derivatives through a cascade reaction involving nitrene intermediates and subsequent ring expansion. researchgate.net

| Approach | Catalyst/Reagent | Reaction Type | Key Features | Reference |

| Organocatalysis | Chiral secondary amine (e.g., diarylprolinol silyl ether) | Domino [4+3] heterocyclization | Enantioselective, temporary-bridge strategy, forms bicyclic intermediate | rsc.org |

| Photochemistry | Blue LEDs, Brønsted acid | Nitrene generation, [2+1] annulation, ring expansion | Metal-free, mild conditions, broad scope | researchgate.net |

| Hypervalent Iodine | HTIB (PhI(OH)OTs) | Oxidative rearrangement/ring expansion | Metal-free, versatile for carbocycles and heterocycles | nih.gov |

This table highlights modern organocatalytic and metal-free strategies for constructing seven-membered rings like azepanes.

Syntheses from Monosaccharide Precursors

Monosaccharides serve as excellent chiral pool starting materials for the synthesis of stereochemically defined polyhydroxylated azepanes. nih.govpsu.edursc.org Their inherent stereocenters can be strategically utilized to control the stereochemistry of the final product.

One prominent strategy involves a multi-step synthesis starting from a monosaccharide like D-arabinose. nih.govpsu.edursc.org A key step in this sequence is often a ring-closing metathesis (RCM) of a protected N-allyl-aminohexenitol to construct the seven-membered ring. nih.govpsu.edu Another advanced method is the osmium-catalyzed tethered aminohydroxylation (TA). acs.orgunifi.it In this approach, an allylic alcohol derived from a sugar like D-mannose is converted into an aroyloxycarbamate. The subsequent osmium-catalyzed reaction forms a new C-N bond with complete regio- and stereocontrol, leading to an oxazolidinone intermediate that can be converted to the desired pentahydroxylated azepane. acs.orgunifi.it These iminosugar analogues are of significant interest for their potential biological activities, such as glycosidase inhibition. nih.gov

Introduction and Manipulation of the Chloro Substituent on the Aniline Ring

The second major synthetic challenge is the regioselective introduction of a chlorine atom at the C-2 position of the 5-(azepan-1-yl)aniline core. The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating amino group, which complicates selective halogenation. chemistrysteps.com

Direct Halogenation Strategies and Their Chemoselectivity

Direct halogenation of aniline is notoriously difficult to control. The powerful activating and ortho-, para-directing nature of the amino group often leads to polysubstitution, yielding trihalogenated products even without a catalyst. chemistrysteps.com In the case of 5-(azepan-1-yl)aniline, the ring possesses two activating groups: the primary amino group at C-1 and the tertiary amino group of the azepane ring at C-5. Both are ortho-, para-directing. The target C-2 position is ortho to the primary amine and meta to the azepane substituent. The C-4 and C-6 positions are ortho/para to both groups, making them highly susceptible to electrophilic attack.

To achieve chemoselectivity, several strategies can be employed:

Amine Group Protection: A common tactic is to temporarily reduce the activating strength of the amino group by converting it to an amide (e.g., an acetanilide). chemistrysteps.com The amide is still an ortho-, para-director but is significantly less activating, which prevents over-halogenation. The steric bulk of the acetyl group often favors substitution at the less hindered para position. chemistrysteps.com Subsequent hydrolysis would restore the amine.

Oxidation-Level Manipulation: An alternative approach involves increasing the oxidation level of the aniline. Treating N,N-dialkylaniline N-oxides with thionyl chloride (SOCl₂) can lead to selective ortho-chlorination. nih.gov This method leverages the altered reactivity of the N-oxide intermediate to control the site of halogenation. nih.gov

Catalyst-Controlled Halogenation: Transition metal catalysis offers a modern solution to directing C-H functionalization. For example, Pd(II)-catalyzed C-H chlorination has been developed for aniline derivatives. nih.gov While meta-C-H halogenation is often achieved, the regioselectivity is highly dependent on the substrate and the directing group employed. nih.gov An efficient bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) using N-chlorosuccinimide (NCS) has also been reported, demonstrating that specific reagents can provide high selectivity for certain substrates. lookchem.com

Achieving selective mono-chlorination at the C-2 position of 5-(azepan-1-yl)aniline would likely require a carefully designed multi-step sequence, possibly involving a directing group strategy or a late-stage C-H activation approach with a specialized catalyst system to overcome the inherent reactivity of the doubly activated aromatic ring.

| Method | Reagent(s) | Key Feature | Typical Outcome on Anilines | Reference |

| Direct Halogenation | Cl₂, Br₂ | No catalyst needed due to high ring activation | Polysubstitution (e.g., 2,4,6-trihaloaniline) | chemistrysteps.com |

| Protection-Halogenation | 1. Acetic anhydride (B1165640) 2. Cl₂ 3. H₃O⁺/heat | Amide formation reduces activation and adds steric bulk | Predominantly para-halogenation | chemistrysteps.com |

| N-Oxide Halogenation | 1. mCPBA 2. SOCl₂ | Oxidation alters reactivity and regioselectivity | Selective ortho-chlorination for N,N-dialkylanilines | nih.gov |

| Pd-Catalyzed C-H Halogenation | Pd(OAc)₂, N-halosuccinimide | Directs functionalization to specific C-H bonds | Can achieve meta-halogenation depending on directing group | nih.gov |

This table compares different strategies for the halogenation of aniline derivatives, highlighting the challenge of regiocontrol.

Functional Group Interconversions on the Aniline Ring

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the manipulation of a molecular scaffold to introduce desired chemical properties. For a framework like this compound, several FGIs can be envisioned on the aniline ring to generate analogues. The amino group (-NH2) and the chloro group (-Cl) are primary sites for such modifications, while the aromatic ring itself can undergo electrophilic substitution, albeit influenced by the existing substituents.

The amino group is highly versatile. It can be acylated to form amides, which can alter the electronic properties of the ring and serve as precursors for further reactions. youtube.commdpi.com For instance, reaction with an acyl chloride or anhydride would convert the aniline into the corresponding acetanilide (B955) derivative. This transformation is often used as a protecting strategy to moderate the activating effect of the amino group during subsequent electrophilic substitutions like nitration or halogenation. youtube.com

The aromatic ring of the chloroaniline scaffold can undergo electrophilic substitution reactions. The amino group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Their combined influence directs incoming electrophiles. For example, sulfonation of aniline with concentrated sulfuric acid yields sulfanilic acid, demonstrating a typical FGI on the ring. youtube.com Similarly, carefully controlled halogenation could introduce an additional bromine or iodine atom onto the ring. youtube.com

Other FGIs can involve more complex transformations. For example, a nitrile group can be reduced to a primary amine using various reducing agents, and azides can be converted to amines via reduction, offering alternative routes to introduce amino functionalities. vanderbilt.edu

Chemoselective Reduction of Nitro-Aromatic Precursors to Chloroanilines

A common and efficient route to synthesize chloroanilines is through the reduction of their corresponding nitro-aromatic precursors. In the case of this compound, a plausible precursor is the nitrated intermediate, which would be formed before or after the addition of the azepane ring. A key precursor for the aniline portion of the molecule is 2-chloro-5-nitroaniline. nih.gov The primary challenge in this step is achieving chemoselectivity—reducing the nitro group (-NO2) to an amino group (-NH2) without affecting the chloro-substituent (-Cl) through hydrodehalogenation.

Several modern catalytic and electrochemical systems have been developed to address this challenge:

Heterogeneous Catalysis: Metal-free catalysts have shown exceptional performance. A nitrogen and sulfur co-doped carbon material (N/S-C), fabricated using cysteine as a precursor, has been used for the hydrogenation of p-chloronitrobenzene, achieving 100% selectivity for the desired p-chloroaniline. mdpi.com This approach avoids undesired dehalogenation and the use of precious metals. Similarly, air-stable manganese pincer complexes have been developed for the hydrogenation of various nitroarenes, demonstrating high tolerance for halogen substituents like chloro and bromo groups. nih.gov

Electrochemical Reduction: Electrosynthesis offers a green alternative by using electrons as the reducing agent. The electroreduction of isomeric chloronitrobenzenes to their corresponding chloroanilines has been successfully carried out under galvanostatic conditions at a Ti/ceramic TiO₂ cathode. researchgate.net This method shows good yield and current efficiency, indicating the electrocatalytic nature of the electrode. researchgate.net

Chemical Reduction: Classical chemical reductants can also be employed. For instance, the reduction of para-substituted nitro-aromatic intermediates to anilines has been accomplished using sodium sulfide (B99878) hydrate, a method that is often compatible with a range of other functional groups. mdpi.com

| Method | Catalyst/System | Substrate Example | Selectivity | Reference |

| Catalytic Hydrogenation | N/S co-doped carbon | p-Chloronitrobenzene | 100% for nitro reduction | mdpi.com |

| Catalytic Hydrogenation | Manganese Pincer Complex | Halogenated nitroarenes | High, no dehalogenation | nih.gov |

| Electrochemical Reduction | Ti/ceramic TiO₂ cathode | 2-, 3-, and 4-chloronitrobenzene | High | researchgate.net |

| Chemical Reduction | Sodium sulfide hydrate | 4-nitroaniline derivatives | Good | mdpi.com |

Multi-Component Reactions for Diversified Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach offers high atom economy, operational simplicity, and rapid access to complex molecular architectures from simple precursors.

The this compound scaffold is an ideal candidate for diversification using MCRs, with the primary amino group being a key reactive handle. The Ugi four-component reaction (U-4CR) is a prominent example, involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a diverse library of α-acetamido-carboxamide derivatives could be generated in a single step. This strategy is highly valuable in drug discovery for creating structurally diverse compound libraries for biological screening. youtube.com The Ugi reaction has been successfully used to assemble highly complex bioconjugates, demonstrating its robustness and wide applicability. youtube.com

Other MCRs could also be envisioned. For example, phosphine-triggered MCRs of arynes and aldehydes can produce stable pentacovalent phosphoranes, showcasing how different reactive species can be combined to build unique heterocyclic systems. nih.gov Adapting such principles to the aniline scaffold could open pathways to novel phosphorus-containing heterocyclic structures.

Application of Modern Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic rate accelerations, shorter reaction times, and improved yields compared to conventional heating methods. mdpi.comajrconline.org This technology is particularly effective for reactions in sealed vessels, allowing temperatures to be reached far above the solvent's boiling point.

For the synthesis of the this compound framework, MAOS can be applied at multiple stages. A key step, the nucleophilic aromatic substitution between a chloro-nitro-benzene derivative and azepane, can be significantly expedited. Microwave-assisted methods for producing anilines from activated aryl halides in aqueous solutions have been reported, highlighting a green chemistry approach that eliminates organic solvents and metal catalysts. nih.govtandfonline.com Reactions that would typically require hours of reflux can often be completed in minutes. ajrconline.orgresearchgate.netactascientific.com

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for a generic organic reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours (e.g., 1-3 hrs) | Minutes (e.g., 5-10 min) | ajrconline.org |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules | ajrconline.org |

| Yield | Often lower to moderate | Often higher | mdpi.comresearchgate.netactascientific.com |

| Side Reactions | More prevalent due to long reaction times | Reduced due to rapid heating and short times | mdpi.com |

Electrochemical synthesis is re-emerging as a sustainable and powerful tool in modern organic chemistry. By using electricity to drive redox reactions, it minimizes the need for stoichiometric chemical oxidants and reductants, reducing waste and often providing unique reactivity. mdpi.com

This technique is applicable to both the synthesis of anilines and their subsequent transformation. As mentioned previously, the chemoselective reduction of chloronitrobenzenes to chloroanilines can be performed electrochemically. researchgate.net Furthermore, the electrochemical oxidation of anilines provides a route to constructing biaryl scaffolds, which are privileged structures in many pharmaceuticals and advanced materials. mdpi.comnih.govresearchgate.net The direct anodic oxidation of anilines can lead to the formation of C-C bonds, typically producing symmetrical biaryls. rsc.org

Recent advancements have focused on achieving non-symmetrical biaryl couplings. One innovative method involves the electrochemical reduction of N,N'-diarylureas. nih.gov In this approach, two different aniline derivatives are first tethered together through a urea (B33335) linkage. The conformational preference of the urea forces the two aryl rings into proximity, facilitating an intramolecular C-C bond formation upon electrochemical reduction to yield a non-symmetrical biaryl product. nih.gov This metal-free method is particularly effective for sterically hindered biaryls. The this compound molecule could serve as a valuable partner in such electrochemical coupling reactions to generate complex biaryl structures.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters (temperature, pressure, time), and straightforward scalability. uc.ptbeilstein-journals.org

The synthesis of this compound and its derivatives is well-suited for flow chemistry. A multi-step synthesis can be designed where the output of one reactor flows directly into the next, enabling a continuous production line. For example, the chemoselective hydrogenation of a nitro precursor could be performed in a packed-bed reactor containing a solid-supported catalyst. The resulting aniline-containing stream could then be mixed with a stream of another reagent in a T-mixer and passed through a heated coil to effect a second reaction, such as an acylation or a cyclization. thieme-connect.de This telescoping of reaction steps minimizes manual handling and purification, significantly improving process efficiency. uc.pt

This technology has been successfully applied to the synthesis of numerous active pharmaceutical ingredients (APIs), demonstrating its robustness and industrial viability. beilstein-journals.org Recent examples include the photochemical synthesis of benzotriazin-4(3H)-ones in flow, which proceeds in excellent yield with a residence time of only 10 minutes. acs.org Such efficiency highlights the transformative potential of applying flow chemistry to the production of complex aniline derivatives.

Chemical Reactivity and Transformational Chemistry of 5 Azepan 1 Yl 2 Chloroaniline

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline portion of 5-(azepan-1-yl)-2-chloroaniline is the primary site for many chemical transformations. The reactivity of the aromatic ring is significantly influenced by the electronic effects of its three substituents: the primary amine (-NH2), the chloro group (-Cl), and the azepan-1-yl group.

Electrophilic Aromatic Substitution: Directing Effects and Site Selectivity

In electrophilic aromatic substitution (SEAr) reactions, the substituents on the benzene (B151609) ring dictate the rate of reaction and the position of the incoming electrophile. makingmolecules.comwikipedia.org The primary amine (-NH2) and the tertiary amine of the azepane ring are strong activating groups that donate electron density to the ring through resonance, making it more nucleophilic. wikipedia.orgbyjus.com Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.

The directing effects of the substituents on this compound are as follows:

-NH₂ group (at C1): A powerful activating ortho, para-director. It strongly favors substitution at positions 2, 4, and 6. However, position 2 is already occupied by the chloro group.

-Cl group (at C2): A deactivating ortho, para-director. It directs towards positions 3 and 6.

Azepan-1-yl group (at C5): A strong activating ortho, para-director. It directs incoming groups to positions 4 and 6.

The combined influence of these groups results in a strong preference for substitution at the C4 and C6 positions, which are activated by both amine groups. The C3 position is deactivated by the adjacent chloro group and is less sterically accessible. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Friedel-Crafts reactions, however, are generally not successful with anilines because the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, deactivating the ring. libretexts.org

Nucleophilic Reactivity of the Primary Amine Group

The primary amine group (-NH₂) in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to react with a variety of electrophiles.

Acylation: The primary amine can react with acyl chlorides or acid anhydrides to form amides. For instance, reaction with ethanoyl chloride would yield N-(2-chloro-5-(azepan-1-yl)phenyl)ethanamide. This reaction is often vigorous. chemguide.co.uk

Alkylation: Reaction with haloalkanes can lead to the formation of secondary and tertiary amines. However, these reactions can be difficult to control and often result in a mixture of products, including quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated products. chemguide.co.uk

Diazotization: In the presence of a cold (0–10 °C) aqueous solution of nitrous acid (generated in situ from NaNO₂ and a strong acid), the primary amine group can be converted into a diazonium salt. libretexts.org This intermediate is highly valuable in synthesis as the diazonium group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or Schiemann reactions, allowing for the introduction of substituents such as -Cl, -Br, -CN, -F, and -OH. libretexts.org

Directed Carbon-Hydrogen Functionalization Methodologies of Aniline Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. nih.govnih.govacs.org For aniline derivatives, these reactions often require a directing group on the nitrogen to control regioselectivity, typically favoring ortho-functionalization. nih.govacs.orgresearchgate.net

In the case of this compound, the primary amine could potentially act as a directing group. However, metal-catalyzed C-H functionalization of unprotected anilines can be challenging due to catalyst inhibition or competing N-functionalization. nih.gov Recent developments have shown that palladium-catalyzed direct C-H arylation of unprotected anilines is possible without the competing N-arylation product by using specific cooperating ligands. nih.gov Such a strategy could potentially be applied to functionalize the C6 position of this compound.

Alternatively, the primary amine can be temporarily converted into a directing group (e.g., a pyrimidine) which can then be removed after the desired C-H functionalization, such as amidation or nitration, has been achieved. researchgate.netacs.org This approach provides a versatile method for introducing various functional groups at the ortho position to the amine.

Conformational Dynamics and Reactivity of the Azepane Ring System

The seven-membered azepane ring is a flexible, non-planar system that introduces significant three-dimensional character to the molecule. researchgate.netwikipedia.orgchemistryviews.org This flexibility is a key feature of its chemical nature.

Ring Inversion Barriers and Dynamics

The different conformations of the azepane ring are not static but are in a dynamic equilibrium, interconverting through processes like ring-flipping and nitrogen inversion. researchgate.net These processes have associated energy barriers. Studies on related benzazepine systems have used variable-temperature NMR spectroscopy and computational methods to determine the Gibbs free energy barriers for both ring-flip and N-inversion. researchgate.net While specific data for this compound is not available, it is expected that the azepane ring undergoes similar conformational inversions. The rate of these inversions and the relative populations of the different conformers are key dynamic properties of the molecule.

Reactivity of the Aryl Chloride Substituent

The carbon-chlorine bond in 2-chloroaniline (B154045) derivatives is a versatile handle for synthetic modifications. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-donating amino group at the para-position to the azepanyl substituent and meta-position to the chlorine can influence the electron density of the ring and, consequently, the susceptibility of the C-Cl bond to cleavage and substitution.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the absence of a strongly activating group like a nitro substituent suggests that forcing conditions, such as high temperatures, high pressures, or the use of a very strong nucleophile, would be necessary to facilitate the displacement of the chloride ion.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored.

| Nucleophile | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|

| Hydroxide | NaOH, KOH | High temperature, high pressure | Aminophenol |

| Alkoxide | NaOR, KOR | High temperature, polar aprotic solvent (e.g., DMSO, DMF) | Alkoxy-aniline |

| Thiolate | NaSR, KSR | Polar aprotic solvent (e.g., DMF, NMP) | Aryl sulfide (B99878) |

| Amine | RNH2, R2NH | High temperature, often with a catalyst | Diaminobenzene derivative |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and the carbon-chlorine bond of this compound is a suitable electrophilic partner for such transformations. Palladium and nickel catalysts are most commonly employed for these reactions. mdpi.com

Several named cross-coupling reactions could be applied to this substrate, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the aniline ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This could be used to introduce a secondary or tertiary amine at the 2-position.

Heck-Mizoroki Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a method for carbon-carbon double bond formation.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne.

The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often necessary to achieve good catalytic activity.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) or Pd(II) with phosphine or NHC ligand | Biaryl or Alkyl-aryl |

| Buchwald-Hartwig | Amine | Pd(0) or Pd(II) with phosphine ligand | Aryl amine |

| Heck-Mizoroki | Alkene | Pd(0) or Pd(II) with phosphine ligand | Substituted alkene |

| Sonogashira | Terminal Alkyne | Pd(0) or Pd(II) with phosphine ligand and Cu(I) co-catalyst | Aryl alkyne |

| Kumada-Corriu | Grignard Reagent | Ni(II) or Pd(II) with phosphine ligand | Biaryl or Alkyl-aryl |

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For chloroaromatic compounds like this compound, this can be achieved using various reducing agents.

Chemical methods for reductive dehalogenation often employ metal hydrides, such as sodium borohydride, or catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source. These reactions can be particularly useful for the complete removal of the chlorine substituent, yielding the corresponding 5-(azepan-1-yl)aniline.

In environmental contexts, reductive dehalogenation is a key process in the anaerobic biodegradation of chlorinated aromatic compounds. epa.gov Microorganisms can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.gov This process is particularly relevant for the environmental fate of polychlorinated anilines. Studies have shown that the dechlorination of anilines occurs preferentially at the ortho and para positions. epa.gov

Biotransformations and Environmental Degradation Pathways of Chloroaniline Derivatives

Chloroanilines are a class of compounds that can enter the environment through various industrial and agricultural activities. acs.org Their environmental fate is of significant concern due to their potential toxicity. The biotransformation and degradation of chloroaniline derivatives are primarily mediated by microorganisms in soil and water. inchem.org

The degradation pathways of chloroanilines are dependent on the specific isomer, the degree of chlorination, and the environmental conditions (aerobic vs. anaerobic). Under aerobic conditions, the initial steps often involve oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorocatechols. plos.org These intermediates can then undergo ring cleavage and further metabolism.

Under anaerobic conditions, reductive dehalogenation is a more prevalent pathway, as discussed in the previous section. asm.org Microorganisms sequentially remove chlorine atoms, leading to less chlorinated anilines and eventually aniline, which can be further degraded. asm.orgnih.gov

It is important to note that the persistence of chloroaniline derivatives in the environment can lead to the formation of more persistent and sometimes more toxic transformation products. Therefore, understanding the complete degradation pathways is crucial for assessing their environmental impact. awsjournal.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Field NMR for Complex Spin Systems

For a molecule like 5-(azepan-1-yl)-2-chloroaniline, which contains multiple proton environments in both the aromatic and aliphatic regions, high-field NMR is crucial. Higher magnetic field strengths increase chemical shift dispersion, resolving complex spin systems and reducing signal overlap. This allows for more accurate assignment of proton (¹H) and carbon (¹³C) signals, which might otherwise be ambiguous at lower field strengths. The aromatic region, in particular, benefits from high-field analysis to clearly distinguish the coupling patterns of the protons on the substituted benzene (B151609) ring.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex NMR spectra of this compound, a series of two-dimensional (2D) NMR experiments are utilized. researchgate.netscience.gov These experiments correlate signals from different nuclei, providing a detailed connectivity map of the molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comsdsu.edu It is used to trace the proton connectivity within the azepane ring and to confirm the relative positions of the protons on the chloroaniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. youtube.comsdsu.edu It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for establishing the connectivity between different functional groups, such as linking the azepane ring to the chloroaniline moiety.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netscience.gov It provides crucial information for determining the molecule's stereochemistry and conformation.

| 2D NMR Experiment | Purpose | Information Gained for this compound |

| COSY | Identifies J-coupled protons | Shows proton-proton connectivities within the azepane ring and on the aromatic ring. |

| HSQC | Correlates protons to directly attached carbons | Assigns specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Correlates protons to carbons over 2-3 bonds | Confirms the substitution pattern on the aniline (B41778) ring and the attachment point of the azepane group. |

| NOESY | Identifies protons that are close in space | Provides insights into the 3D structure and preferred conformation of the molecule. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. scielo.brnih.gov By measuring the mass-to-charge ratio (m/z) of ions with very high precision, HRMS can provide an accurate molecular formula. This technique distinguishes the target compound from other molecules that may have the same nominal mass.

Furthermore, by inducing fragmentation of the parent ion, the resulting mass spectrum reveals characteristic fragment ions. nih.gov Analyzing these fragmentation patterns helps to confirm the structure of the molecule, as specific fragments will correspond to the loss of predictable parts of the molecule, such as the azepane ring or the chlorine atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nist.govchemicalbook.comresearchgate.net The resulting spectrum shows characteristic absorption bands for specific functional groups. For this compound, key expected signals would include N-H stretching vibrations for the amine group, C-N stretching, C-Cl stretching, and various C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure, especially the carbon skeleton and the aromatic ring vibrations.

| Spectroscopic Technique | Expected Key Vibrational Modes for this compound |

| Infrared (IR) | N-H stretch (amine), C-H stretch (aromatic & aliphatic), C=C stretch (aromatic), C-N stretch, C-Cl stretch |

| Raman | Aromatic ring breathing modes, C-C stretching of the azepane ring |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination and Crystal Packing Analysis

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. researchgate.netmdpi.com This technique provides precise coordinates of every atom in the molecule, confirming its connectivity, bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net

For this compound, a successful crystal structure analysis would definitively confirm the substitution pattern on the aniline ring and the conformation of the seven-membered azepane ring. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces that stabilize the crystal structure.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful analytical method. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. scielo.br

Column Chromatography: This preparative technique is often used in the purification process following a chemical synthesis to isolate the desired product from the reaction mixture on a larger scale.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the analysis of non-volatile and thermally labile compounds. For a substituted aniline like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

Methodology and Expected Chromatographic Behavior:

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or Phenyl column, would be employed. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a buffer, and potentially an ion-pairing agent or an amine modifier like triethylamine, can significantly improve peak shape and resolution for amine-containing compounds by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. nih.govoup.com The pH of the mobile phase is also a critical parameter that can be adjusted to optimize the retention and selectivity of the separation. nih.gov

Given its molecular structure, this compound is expected to be a moderately polar compound. Its retention time will be influenced by the specific ratio of organic solvent to water in the mobile phase; a higher proportion of the organic solvent will lead to a shorter retention time. The presence of the chloroaniline moiety provides a strong chromophore, making UV detection a suitable and sensitive method for its detection, typically in the range of 220-260 nm. nih.govoup.commerckmillipore.com

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these conditions, one would expect this compound to elute as a sharp, well-defined peak. The exact retention time would need to be determined experimentally but would be characteristic of the compound under the specified conditions. The purity of a sample can be assessed by the presence of a single major peak, with any impurities appearing as separate, smaller peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. While the target compound has a relatively high molecular weight, it is expected to be sufficiently volatile for GC analysis, possibly at elevated temperatures.

Methodology and Expected Chromatographic and Spectrometric Behavior:

In a GC-MS analysis, the sample is vaporized and introduced into a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The temperature of the GC oven is typically programmed to increase over time to ensure the elution of compounds with a wide range of boiling points. uzh.ch

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, with key fragments arising from the cleavage of the azepane ring and the chloroaniline moiety. Alpha-cleavage adjacent to the nitrogen atom of the azepane ring is a likely fragmentation pathway. researchgate.netnih.gov The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks). miamioh.edu

Predicted GC-MS Data:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

Expected Mass Fragmentation:

The electron impact mass spectrum of this compound is predicted to exhibit several key fragments.

| m/z | Predicted Fragment Identity |

| 224/226 | [M]+• (Molecular ion with chlorine isotope pattern) |

| 195/197 | [M - C2H5]+• (Loss of an ethyl group from the azepane ring) |

| 167/169 | [M - C4H9]+• (Loss of a butyl group from the azepane ring) |

| 126/128 | [Cl-C6H4-NH]+• (Chloroaniline radical cation) |

| 98 | [C6H12N]+ (Azepanyl cation) |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Reactivity Prediction

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and minimum energy of a molecule. For a molecule like 5-(azepan-1-yl)-2-chloroaniline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. bohrium.com

In analogous studies on substituted anilines, DFT has been used to understand the effect of substituents on the geometry and electronic properties. For instance, a comparative DFT study on halosubstituted anilines revealed that the compounds predominantly exist in a near-planar pyramidal form. researchgate.net The number and position of halogen substituents were found to influence the inversion barrier of the amino group. researchgate.net In the case of this compound, the bulky azepane group at the 5-position and the chlorine atom at the 2-position would significantly impact the electron distribution and geometry of the aniline (B41778) ring.

The geometry optimization process would reveal key bond lengths and angles. For example, in a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT calculations showed that the lengths of the double C=C bonds in the aromatic ring varied, indicating the electronic influence of the substituents. uctm.edu Similarly, for this compound, the C-N bond to the azepane ring and the C-Cl bond would be of particular interest, as their lengths would provide insight into the electronic delocalization and the strength of these bonds.

A molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, would visualize the electron density distribution. In a study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the MEP map was used to account for chemical reactivity and site selectivity. nanobioletters.com For this compound, the MEP would likely show a region of high electron density around the nitrogen atom of the aniline's amino group, making it a potential site for electrophilic attack. Conversely, the chlorine atom would create a region of lower electron density on the adjacent carbon atom.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods offer alternative approaches to studying molecular properties. Ab initio calculations, while computationally more intensive than DFT, can provide highly accurate results. nih.gov For instance, in a study of azepane, MP2 calculations were used to determine its strain energy. nih.gov

Semi-empirical methods, being less computationally demanding, are useful for larger molecules or for preliminary investigations. The regiochemistry and stereochemistry of the piperidine (B6355638) ring expansion, a reaction that can form azepane derivatives, have been investigated using semi-empirical molecular orbital calculations. rsc.org For this compound, semi-empirical methods could be employed for a rapid conformational search of the flexible azepane ring before more accurate DFT or ab initio calculations are performed on the most stable conformers.

Conformational Analysis and Potential Energy Surfaces of the Azepane Moiety

The conformational landscape of the azepane ring can be explored by mapping its potential energy surface. This involves calculating the energy of the molecule as a function of its dihedral angles. Studies on substituted azepanes have shown that even a single substituent can significantly bias the ring's conformation. rsc.org For example, monofluorination of model azepane rings was found to favor one major conformation for one of the diastereomers. rsc.org In this compound, the attachment to the bulky 2-chloroaniline (B154045) group would impose significant steric constraints on the azepane ring, likely favoring a limited number of low-energy conformations.

Computational ring puckering analysis, using methods like the Cremer-Pople puckering coordinates, can quantify the shape of the azepane ring. researchgate.netnih.gov This analysis would identify the most stable conformers, such as chair, boat, or twist-chair forms, and the energy barriers between them. The relative energies of these conformers would determine their population at a given temperature.

Reaction Mechanism Probing and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and transition states. For this compound, one could investigate various potential reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the azepane nitrogen.

A DFT study on the chlorination of aniline has shown that the reaction proceeds through a Wheland intermediate, and the orientation of the substitution is dependent on the stability of this intermediate. researchgate.net For this compound, theoretical modeling could predict the most likely sites for further substitution on the aromatic ring. The existing substituents (chloro and azepanyl groups) would direct incoming electrophiles to specific positions.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction. For example, kinetic and mechanistic studies of the reaction of substituted anilines with chloramine (B81541) T to form N-chloroanilines have been complemented by computational analysis to propose reaction mechanisms. utmb.edu Similar computational approaches could be applied to understand the reactivity of the amino group in this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing molecules.

Predicted NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. DFT calculations, often combined with a suitable solvent model, can provide theoretical chemical shifts that can be compared with experimental data. researchgate.net For this compound, the predicted chemical shifts would be sensitive to the conformation of the azepane ring and the electronic environment of the chloroaniline moiety.

Recent advancements in computational NMR prediction have led to the development of specialized functionals, such as WP04, which have been optimized for predicting ¹H shifts in specific solvents like chloroform. github.io A typical workflow for predicting NMR spectra involves a conformational search, geometry optimization of the conformers, calculation of NMR shifts for each conformer, and then Boltzmann averaging of the results. github.io

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 150 |

| NH₂ | 3.5 - 4.5 | - |

| Azepane CH₂ (adjacent to N) | 3.0 - 3.5 | 50 - 60 |

| Azepane CH₂ | 1.5 - 2.0 | 25 - 35 |

Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes only. Actual values would require specific computational calculations.

Predicted IR Frequencies

The vibrational frequencies in an infrared (IR) spectrum can also be predicted computationally. DFT calculations can compute the harmonic vibrational frequencies, which are often scaled to better match experimental values. materialsciencejournal.org The predicted IR spectrum for this compound would show characteristic peaks for the N-H stretches of the amino group, C-H stretches of the aromatic and azepane rings, C-N stretching, and C-Cl stretching vibrations.

Ab initio studies on aniline have provided detailed assignments of its vibrational modes. materialsciencejournal.org The N-H stretching frequencies are typically observed in the range of 3400-3500 cm⁻¹. materialsciencejournal.org The C-N stretching vibration in aniline has been assigned to a band around 1282 cm⁻¹. materialsciencejournal.org For this compound, the presence of the azepane and chloro substituents would cause shifts in these vibrational frequencies.

Table 2: Hypothetical Predicted IR Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Azepane) | Stretch | 2850 - 2950 |

| C-N (Aniline) | Stretch | 1250 - 1350 |

| C-N (Azepane) | Stretch | 1100 - 1200 |

| C-Cl | Stretch | 600 - 800 |

Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes only. Actual values would require specific computational calculations.

Strategic Role in Chemical Scaffolding and Material Science Applications

5-(Azepan-1-yl)-2-chloroaniline as a Building Block for Advanced Molecular Architectures

The reactivity of this compound is primarily dictated by its aniline (B41778) functional group. The amino (-NH₂) group is a nucleophilic center and a key site for a variety of chemical transformations, allowing it to serve as a foundational piece for constructing more complex molecules.

Key reactive sites on the molecule include:

The Amino Group (-NH₂): This group can undergo diazotization, acylation, alkylation, and condensation reactions. For instance, reaction with chloroacetyl chloride can form an N-acetamide derivative, a common step in the synthesis of more complex heterocyclic compounds like β-lactams. researchgate.netuomustansiriyah.edu.iq